molecular formula C16H27N3O4S B016541 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid CAS No. 72040-64-3

6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid

Cat. No. B016541
CAS RN: 72040-64-3
M. Wt: 357.5 g/mol
InChI Key: CMUGHZFPFWNUQT-HUBLWGQQSA-N
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Description

6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid (6-OHHTI) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. It is a derivative of the amino acid tryptophan, and its structure is similar to that of serotonin, a neurotransmitter involved in regulating mood, appetite, and sleep. 6-OHHTI has been studied for its potential to act as an agonist of the 5-HT1A serotonin receptor, and it has been shown to have a number of biochemical and physiological effects.

Scientific Research Applications

  • 2-Amino-5-(imidazol-1-yl)pentanoic acid, a compound related to 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid, is identified as a potent inhibitor of nitric oxide synthases, targeting rat iNOS, rat nNOS, and human-derived cNOS (Ulhaq et al., 1998).

  • A study presents a 56% yield synthetic route to 6-Pentyl-tetrahydro-thieno (3,4-d) imidazol-2-one, demonstrating its potential as an antibacterial agent with significant bioactivity (Liang et al., 2016).

  • Research demonstrates novel methods for synthesizing biotin (vitamin H) from 6-(5-methyl-4-imidazolin-4-yl)-6-oxohexanoic acid esters, a key compound in biotin synthesis (Zav'yalov et al., 2006) and (Zav’yalov et al., 2006).

  • Biotinylated RG108, a compound related to the chemical structure of interest, shows high affinity for human DNA methyltransferases, suitable for studying inhibitory mechanisms and affinity purification of RG108-associated proteins (Schirrmacher et al., 2006).

  • Thieno[3,4-d]imidazol-2-yl nitronyl nitroxide, another related compound, exhibits stable solid-state properties and antiferromagnetic interaction, fitting well with the Bonner-Fisher model (Nagashima et al., 2003).

  • Compounds like 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid have shown potential as antibacterial and antitumor agents, as well as for synthesizing biotin and other biologically important molecules.

properties

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUGHZFPFWNUQT-HUBLWGQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332237
Record name Biotin-X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid

CAS RN

72040-64-3
Record name 6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72040-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biotin-X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-4-yl)-pentanoic acid 2,5-dioxo-pyrrolidin-1-yl ester (2; 0.35 g, 1.03 mmol) was completely dissolved in DMF (3 mL) with gentle warming. After cooling the 2 solution to room temperature without reprecipitation, it was mixed with a solution of ε-aminocaproic acid (0.18 g, 1.37 mmol) in sodium bicarbonate buffer (0.1 M, pH 8.0; 4 mL) while stirring. After 4 h at room temperature, the reaction mixture was acidified by HCl solution (1 N) to assist in the formation of white precipitate. The white solid was washed with cold HCl solution, dried over ether, and air-dried to afford 3 (0.30 g; 80.5%). 1H NMR (400 MHz) (DMSO) δ: 7.78 (s, 1H, CONH), 6.46 (s, 1H, CONH), 6.38 (s, 1H, CONH), 4.32 (t, 1H, CHN), 4.14 (t, 1H, CHN), 3.11 (dd, 1H, CHS), 3.02 (t, 2H, CH2NH), 2.84 (d, 1H, CHHS), 2.59 (d, 1H, CHHS), 2.18 (t, 2H, CH2COOH), 2.05 (t, 2H, CH2CO), 1.23-1.68 (m, 12H). 13C NMR (100.67 MHz) (DMSO) δ: 174.45, 171.79, 162.70, 61.03, 59.18, 55.43, 35.21, 33.60, 28.90, 28.02, 25.97, 25.33, 24.22. HRMS (ESI) calculated for C16H27N3O4S, [M+Na]+ 380.1620 (calcd.), 380.1617 (found).
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid
Reactant of Route 2
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6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid
Reactant of Route 3
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6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid
Reactant of Route 4
6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid
Reactant of Route 5
6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid
Reactant of Route 6
6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid

Citations

For This Compound
2
Citations
TP Wang, YJ Chiou, Y Chen, EC Wang… - Bioconjugate …, 2010 - ACS Publications
Chemical conjugations of nucleic acids with macromolecules or small molecules are common approaches to study nucleic acids in chemistry and biology and to exploit nucleic acids for …
Number of citations: 27 pubs.acs.org
TP Wang, YC Su, Y Chen, S Severance, CC Hwang… - RSC …, 2018 - pubs.rsc.org
The TW17 ribozyme, a catalytic RNA selected from a pool of artificial RNA, is specific for the Zn2+-dependent hydrolysis of a phosphorothiolate thiolester bond. Here, we describe the …
Number of citations: 2 pubs.rsc.org

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